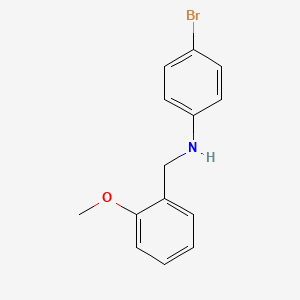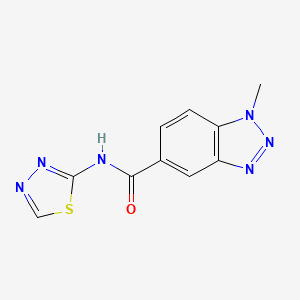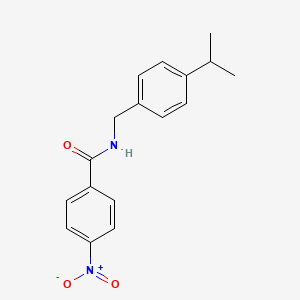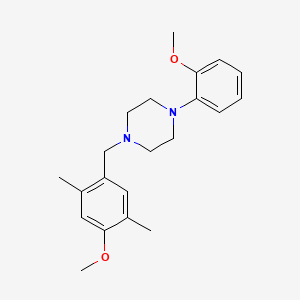![molecular formula C17H19NO3 B5708626 1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5708626.png)
1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime, also known as BZP-oxime, is a chemical compound that has gained attention in scientific research due to its potential biological applications. BZP-oxime is a derivative of benzylpiperazine (BZP), which is a stimulant drug that is commonly used recreationally. However, BZP-oxime is not intended for human consumption and is only used in laboratory experiments.
Mechanism of Action
The exact mechanism of action of 1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the inflammatory response. Additionally, this compound has been shown to inhibit the activity of protein kinase B (PKB), which is a protein that is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. It has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, this compound has been shown to induce cell death in cancer cells and inhibit their growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime in laboratory experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer option for use in laboratory experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several potential future directions for research on 1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime. One area of interest is its potential use as an anti-inflammatory agent for the treatment of arthritis and other inflammatory diseases. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biological systems.
Synthesis Methods
1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime can be synthesized through a multi-step process that involves the reaction of BZP with hydroxylamine hydrochloride and sodium acetate. The resulting product is then treated with benzyl bromide and sodium hydroxide to form this compound.
Scientific Research Applications
1-[4-(benzyloxy)-2-methoxyphenyl]-1-propanone oxime has been studied for its potential use as a therapeutic agent for various medical conditions. One study found that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Another study found that this compound can inhibit the growth of cancer cells and may have potential as an anti-cancer agent.
properties
IUPAC Name |
(NE)-N-[1-(2-methoxy-4-phenylmethoxyphenyl)propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-16(18-19)15-10-9-14(11-17(15)20-2)21-12-13-7-5-4-6-8-13/h4-11,19H,3,12H2,1-2H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJDHRVUCAISKA-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
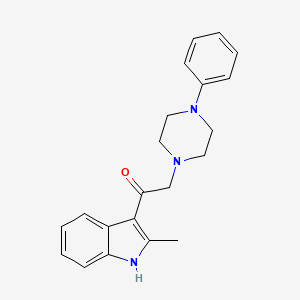
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)
